N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride
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Overview
Description
N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride typically involves the reaction of 4-(1H-pyrazol-3-yl)benzylamine with guanidine hydrochloride under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and catalysts to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the guanidine group.
Scientific Research Applications
N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Known for its antileishmanial properties.
1H-Pyrazolo[3,4-b]pyridines: Explored for their biomedical applications.
1H-Pyrazolo[3,4-b]quinolines: Studied for their unique structural and functional properties.
Uniqueness
N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride is unique due to its specific combination of a pyrazole ring and a guanidine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[[4-(1H-pyrazol-5-yl)phenyl]methyl]guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5.ClH/c12-11(13)14-7-8-1-3-9(4-2-8)10-5-6-15-16-10;/h1-6H,7H2,(H,15,16)(H4,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFMZRWZZROOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)C2=CC=NN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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